molecular formula C10H22ClN3O B3026929 4-Amino-N,N-diethylpiperidine-1-carboxamide hydrochloride CAS No. 1188506-07-1

4-Amino-N,N-diethylpiperidine-1-carboxamide hydrochloride

Cat. No. B3026929
CAS RN: 1188506-07-1
M. Wt: 235.75
InChI Key: TXSBFUIVDBEAFR-UHFFFAOYSA-N
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Description

The compound 4-Amino-N,N-diethylpiperidine-1-carboxamide hydrochloride is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are known for their applications in pharmaceuticals, including as building blocks for various drugs. The specific compound is not directly mentioned in the provided papers, but its structure is related to the piperidine derivatives discussed in the papers.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and reagents. For example, the N-carboxyanhydride of a piperidine derivative was synthesized starting from a tetramethyl-4-oxo-piperidine, which was then oxidized and further reacted with phosgene to afford the N-carboxyanhydride in good yield . Although this synthesis does not directly pertain to this compound, it provides insight into the types of reactions and conditions that might be used for synthesizing related compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to yield different pharmacological properties. The papers provided do not offer direct analysis of the molecular structure of this compound, but they do discuss the importance of substituents on the piperidine ring, such as amino groups and carboxamide functionalities, which are relevant to the compound .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including cyclocondensation, reductive amination, and Curtius rearrangement, as mentioned in the provided papers . These reactions are crucial for modifying the piperidine core to achieve desired biological activities. The specific chemical reactions for this compound are not detailed in the papers, but similar methodologies could potentially be applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The provided papers do not discuss the specific properties of this compound, but they do mention the importance of substituents in determining the physicochemical properties and biological activities of piperidine derivatives . For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's charge at physiological pH, which in turn can influence its distribution and activity in vivo .

Scientific Research Applications

Photochemical Transformations

One study explored the photochemical behavior of amino-substituted trans-2-styrylpyridine, which includes derivatives similar to 4-amino-N,N-diethylpiperidine-1-carboxamide hydrochloride. Ultraviolet irradiation of these compounds led to isomerization and dimerization, highlighting their potential in photochemical applications (Williams et al., 1965).

Cytostatic Agent Synthesis

A series of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, structurally related to this compound, were synthesized and evaluated as cytostatic agents. This suggests the potential of such compounds in cancer research and treatment (Bielawski et al., 1993).

DNA Interaction Studies

A study on 9-amino-[N-(2-dimethylamino) ethyl] acridine-4-carboxamide, a compound similar to this compound, examined its interactions with DNA. This research provides insight into how such compounds can bind to DNA and affect its functions, which is vital for understanding their potential as therapeutic agents (Shukla et al., 2006).

Peptide Research

The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, related to this compound, has been used in peptide research. It acts as a β-turn and 310/α-helix inducer in peptides and serves as an electron spin resonance probe and fluorescence quencher, demonstrating its versatility in biochemical studies (Toniolo et al., 1998).

Synthesis of CGRP Receptor Inhibitor

Research on the synthesis of (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, structurally related to this compound, offers insights into the development of CGRP receptor antagonists, crucial for neurological and cardiovascular research (Cann et al., 2012).

properties

IUPAC Name

4-amino-N,N-diethylpiperidine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.ClH/c1-3-12(4-2)10(14)13-7-5-9(11)6-8-13;/h9H,3-8,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSBFUIVDBEAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1188506-07-1
Record name 1-Piperidinecarboxamide, 4-amino-N,N-diethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188506-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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